molecular formula C19H22N2OS B12449335 N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-phenylacetamide

N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-phenylacetamide

Cat. No.: B12449335
M. Wt: 326.5 g/mol
InChI Key: WFWCIZYTHHQENO-UHFFFAOYSA-N
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Description

1-(2-Phenylacetyl)-3-[2-(sec-butyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a phenylacetyl group and a sec-butylphenyl group attached to a thiourea moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylacetyl)-3-[2-(sec-butyl)phenyl]thiourea typically involves the reaction of 2-phenylacetyl chloride with 2-(sec-butyl)aniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the desired thiourea compound. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylacetyl)-3-[2-(sec-butyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The phenylacetyl and sec-butylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylacetyl or sec-butylphenyl derivatives.

Scientific Research Applications

1-(2-Phenylacetyl)-3-[2-(sec-butyl)phenyl]thiourea has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Phenylacetyl)-3-[2-(sec-butyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The phenylacetyl and sec-butylphenyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(2-Phenylacetyl)-3-[2-(sec-butyl)phenyl]thiourea is unique due to the presence of both phenylacetyl and sec-butylphenyl groups attached to the thiourea moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

N-[(2-butan-2-ylphenyl)carbamothioyl]-2-phenylacetamide

InChI

InChI=1S/C19H22N2OS/c1-3-14(2)16-11-7-8-12-17(16)20-19(23)21-18(22)13-15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H2,20,21,22,23)

InChI Key

WFWCIZYTHHQENO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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